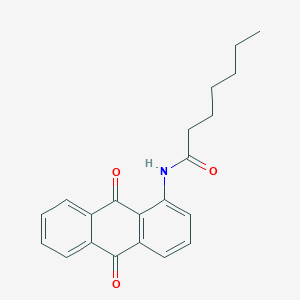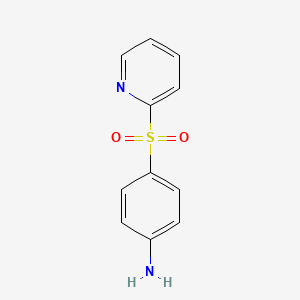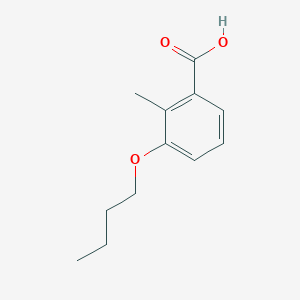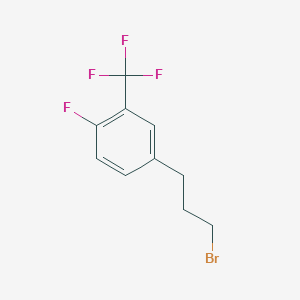
1-n-Heptanoylaminoanthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-n-Heptanoylaminoanthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications, particularly in the dye and pharmaceutical industries. This compound is characterized by the presence of a heptanoylamino group attached to the anthraquinone core, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
1-n-Heptanoylaminoanthraquinone can be synthesized through various methods. One common approach involves the reaction of 1-aminoanthraquinone with heptanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, yielding the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound often employs continuous-flow methods to ensure consistent quality and yield. . This method allows for precise control over reaction parameters, resulting in a high-purity product.
化学反応の分析
Types of Reactions
1-n-Heptanoylaminoanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have applications in photography and as antioxidants.
Substitution: The heptanoylamino group can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include various anthraquinone derivatives, each with distinct properties and applications. For example, oxidation can yield anthraquinone-2-carboxylic acid, while reduction can produce 1,4-dihydroxyanthraquinone .
科学的研究の応用
1-n-Heptanoylaminoanthraquinone has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and dyes.
Biology: The compound is used in studies related to cellular processes and as a fluorescent probe.
Industry: The compound is utilized in the production of high-performance dyes and pigments.
作用機序
The mechanism of action of 1-n-Heptanoylaminoanthraquinone involves its interaction with cellular proteins and enzymes. The compound can inhibit key enzymes involved in cellular metabolism, leading to the disruption of essential biological processes. Additionally, it can induce oxidative stress by generating reactive oxygen species, which can damage cellular components .
類似化合物との比較
Similar Compounds
1-Aminoanthraquinone: A precursor in the synthesis of 1-n-Heptanoylaminoanthraquinone, known for its use in dye production.
1-Nitroanthraquinone: Another precursor, used in the high-temperature ammonolysis process.
1,4-Dihydroxyanthraquinone: A reduction product with applications in photography and as an antioxidant.
Uniqueness
This compound is unique due to its heptanoylamino group, which imparts distinct chemical properties and enhances its applicability in various fields. Its ability to undergo diverse chemical reactions and its potential in scientific research make it a valuable compound in both academic and industrial settings .
特性
分子式 |
C21H21NO3 |
|---|---|
分子量 |
335.4 g/mol |
IUPAC名 |
N-(9,10-dioxoanthracen-1-yl)heptanamide |
InChI |
InChI=1S/C21H21NO3/c1-2-3-4-5-13-18(23)22-17-12-8-11-16-19(17)21(25)15-10-7-6-9-14(15)20(16)24/h6-12H,2-5,13H2,1H3,(H,22,23) |
InChIキー |
XMKBHARQDPWLLP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 4-[1,3]dioxan-2-yl-2-fluorobenzoate](/img/structure/B8428081.png)





![2-[4-(3,5-Difluorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8428142.png)
![7-Amino-4-[(3-methylphenyl)amino]quinazoline](/img/structure/B8428149.png)
